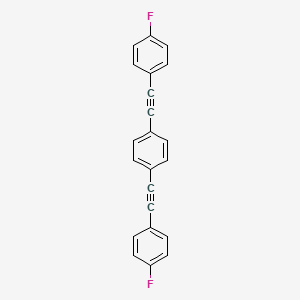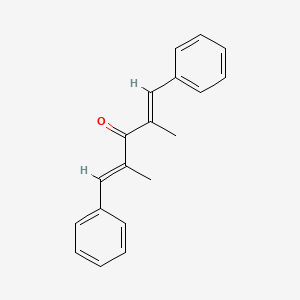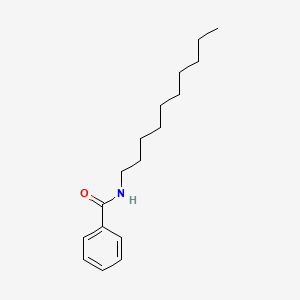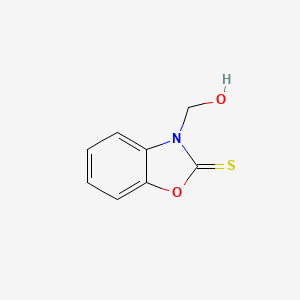
1,4-Bis((4-fluorophenyl)ethynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((4-fluorophenyl)ethynyl)benzene is an organic compound with the molecular formula C22H12F2 It is a derivative of diphenylacetylene, where the hydrogen atoms on the phenyl rings are replaced by fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Bis((4-fluorophenyl)ethynyl)benzene can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 1,4-diiodobenzene reacts with 4-fluorophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
化学反应分析
Types of Reactions: 1,4-Bis((4-fluorophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Partially or fully hydrogenated derivatives.
Substitution: Fluorine-substituted aromatic compounds with various functional groups.
科学研究应用
1,4-Bis((4-fluorophenyl)ethynyl)benzene has several scientific research applications:
作用机制
The mechanism of action of 1,4-Bis((4-fluorophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its behavior in various chemical and biological systems . These interactions can affect the compound’s electronic properties, making it suitable for applications in organic electronics and materials science .
相似化合物的比较
1,4-Bis((4-chlorophenyl)ethynyl)benzene: Similar structure but with chlorine atoms instead of fluorine.
1,4-Bis((4-bromophenyl)ethynyl)benzene: Contains bromine atoms, leading to different reactivity and properties.
1,4-Bis((4-methylphenyl)ethynyl)benzene: Methyl groups replace the fluorine atoms, affecting the compound’s electronic characteristics.
Uniqueness: 1,4-Bis((4-fluorophenyl)ethynyl)benzene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and stability . This makes it particularly valuable in the development of materials with specific electronic and optical properties .
属性
分子式 |
C22H12F2 |
|---|---|
分子量 |
314.3 g/mol |
IUPAC 名称 |
1,4-bis[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H12F2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H |
InChI 键 |
OROSXRIWOQFUHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C#CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B15081440.png)
![2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B15081448.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B15081452.png)

![2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B15081461.png)
![4-tert-butyl-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B15081468.png)
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B15081483.png)

![4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15081491.png)
![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15081499.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)

![N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B15081503.png)
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
